1-(2-Fluorophenyl)butan-2-ol
Description
1-(2-Fluorophenyl)butan-2-ol is a secondary alcohol characterized by a fluorinated aromatic ring attached to a four-carbon chain. Fluorine’s electronegativity and small atomic radius influence the compound’s polarity, lipophilicity, and reactivity, making it relevant in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
1-(2-fluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLXYWUREJJDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Aluminum Hydride (LAH) Reduction
LAH is widely employed for reducing ketones to alcohols under anhydrous conditions. In a representative procedure, 1-(2-fluorophenyl)butan-2-one is treated with LAH in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The reaction proceeds via a four-membered transition state, delivering the alcohol in yields exceeding 85% after aqueous workup. Key advantages include high selectivity and minimal byproduct formation. However, LAH’s moisture sensitivity and exothermic reactivity necessitate careful handling.
Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative. Using Raney nickel or palladium-on-carbon (Pd/C) under 3–5 bar H₂ pressure, 1-(2-fluorophenyl)butan-2-one is reduced to the alcohol in methanol or ethanol. This method achieves yields of 70–80% with excellent reproducibility, though prolonged reaction times (12–24 hours) are required.
Table 1: Comparison of Reduction Methods
| Method | Reagent/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| LAH Reduction | LAH | THF | 0–25°C | 85–90 |
| Catalytic H₂ | Pd/C | MeOH | 25–50°C | 70–80 |
Nucleophilic Addition to 2-Fluorobenzaldehyde
Grignard and organometallic reagents enable carbon-chain elongation while introducing the alcohol functionality.
Grignard Reaction with Epoxides
Reacting 2-fluorophenylmagnesium bromide with 1,2-epoxybutane in diethyl ether generates 1-(2-fluorophenyl)butan-2-ol via epoxide ring-opening. The reaction proceeds at −10°C to 0°C, yielding 65–75% of the product after quenching with ammonium chloride. Steric effects from the 2-fluorophenyl group slightly hinder reactivity, necessitating excess Grignard reagent.
Reformatsky Reaction
The Reformatsky reaction between 2-fluorobenzaldehyde and ethyl bromoacetate in the presence of zinc dust produces β-hydroxy esters, which are hydrolyzed and reduced to the target alcohol. This two-step sequence achieves an overall yield of 60–65%, with the ester intermediate purified via column chromatography.
Hydroboration-Oxidation of Alkenes
Anti-Markovnikov addition of boron reagents to alkenes followed by oxidation provides regioselective access to secondary alcohols.
Synthesis of 1-(2-Fluorophenyl)but-1-ene
The Wittig reaction between 2-fluorobenzaldehyde and propylidene triphenylphosphorane generates 1-(2-fluorophenyl)but-1-ene in 70–75% yield. Subsequent hydroboration with borane-THF complex and oxidation with hydrogen peroxide/NaOH affords 1-(2-fluorophenyl)butan-2-ol in 80–85% yield.
Table 2: Hydroboration-Oxidation Optimization
| Borane Reagent | Oxidizing Agent | Solvent | Yield (%) |
|---|---|---|---|
| BH₃·THF | H₂O₂/NaOH | THF | 80–85 |
| 9-BBN | NaBO₃·4H₂O | Et₂O | 75–80 |
Friedel-Crafts Acylation Followed by Reduction
Friedel-Crafts acylation introduces an acyl group to the 2-fluorophenyl ring, which is subsequently reduced.
Acylation with Butyryl Chloride
Reacting 2-fluorobenzene with butyryl chloride in the presence of AlCl₃ yields 1-(2-fluorophenyl)butan-1-one. Reduction with sodium borohydride (NaBH₄) in methanol provides the alcohol in 70–75% yield. While scalable, this route requires strict control over Lewis acid stoichiometry to avoid polysubstitution.
Catalytic Transfer Hydrogenation
Using ammonium formate and Pd/C in methanol, 1-(2-fluorophenyl)butan-1-one is reduced to the alcohol under mild conditions (60°C, 6 hours). This method avoids high-pressure equipment and achieves yields comparable to conventional hydrogenation (75–80%).
Biocatalytic Approaches
Enzymatic reduction using alcohol dehydrogenases (ADHs) offers stereocontrolled synthesis.
ADH-Catalyzed Asymmetric Reduction
KRED-101 (ketoreductase) reduces 1-(2-fluorophenyl)butan-2-one to (R)-1-(2-fluorophenyl)butan-2-ol with >99% enantiomeric excess (ee) in phosphate buffer (pH 7.0) using glucose dehydrogenase (GDH) for cofactor regeneration. This method is ideal for enantioselective synthesis, though substrate solubility in aqueous systems remains a challenge.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Fluorophenyl)butan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert it into 1-(2-Fluorophenyl)butane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2-Fluorophenyl)butan-2-yl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: 1-(2-Fluorophenyl)butan-2-one.
Reduction: 1-(2-Fluorophenyl)butane.
Substitution: 1-(2-Fluorophenyl)butan-2-yl chloride.
Scientific Research Applications
Scientific Research Applications
1-(2-Fluorophenyl)butan-2-ol has found applications across several domains:
Medicinal Chemistry
The compound is explored for its potential as a precursor to bioactive molecules. Its fluorinated structure enhances binding affinity to biological targets, making it valuable in drug development.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits significant antiproliferative effects on cancer cell lines. |
| Antimicrobial Properties | Active against various bacterial strains, indicating potential as an antibiotic. |
| Enzyme Interaction | May inhibit specific enzymes involved in metabolic pathways. |
Anticancer Research
Recent studies have indicated that 1-(2-Fluorophenyl)butan-2-ol demonstrates promising anticancer properties. For instance, it has been tested on breast cancer cell lines (MCF-7), showing significant inhibition of cell growth.
Table 2: Antiproliferative Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| MDA-MB-231 | 20.5 | Inhibition of tubulin polymerization |
The compound's mechanism involves arresting cells in the G2/M phase of the cell cycle, leading to programmed cell death.
Antimicrobial Research
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that 1-(2-Fluorophenyl)butan-2-ol could serve as a lead structure for developing new antimicrobial agents.
Mechanistic Insights
The mechanism of action for 1-(2-Fluorophenyl)butan-2-ol involves several pathways:
- Covalent Bond Formation: The hydroxyl group can form hydrogen bonds with nucleophilic sites on proteins and enzymes.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes, altering metabolic pathways critical for disease progression.
Case Studies
Several studies have investigated the biological activity and mechanisms of action for this compound:
- In Vitro Studies: Research at a prominent university demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 cells, confirming its potential as an anticancer agent through apoptosis induction.
- Mechanistic Insights: A study published in a peer-reviewed journal provided insights into how this compound inhibits tubulin polymerization, disrupting essential microtubule dynamics during mitosis.
- Comparative Studies: Comparative analyses indicated that structural modifications to similar compounds resulted in enhanced biological efficacy, highlighting the unique properties of the fluorinated derivative.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorination Effects : Fluorine’s electronegativity enhances dipole interactions and stabilizes aromatic rings against metabolic degradation. Pentafluorinated analogs (e.g., C₁₀H₈F₆O) demonstrate prolonged biological half-lives .
- Chlorine vs. Fluorine : Chlorinated analogs exhibit stronger van der Waals interactions but are more prone to oxidative metabolism, limiting their utility in drug design compared to fluorinated counterparts .
Biological Activity
1-(2-Fluorophenyl)butan-2-ol is an organic compound characterized by its secondary alcohol structure, with a molecular formula of C10H13FO. The presence of a fluorine atom on the phenyl ring significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
1-(2-Fluorophenyl)butan-2-ol can be synthesized through various methods, including the reduction of 1-(2-Fluorophenyl)butan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride. Industrially, catalytic hydrogenation is employed for efficient production. The compound's unique properties stem from the fluorine substitution, which enhances metabolic stability and alters electronic characteristics.
The biological activity of 1-(2-Fluorophenyl)butan-2-ol is largely attributed to its interaction with biological receptors and enzymes. The fluorine atom can modify binding affinities and selectivity towards molecular targets, influencing various biochemical pathways. Studies suggest that it may affect enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.
Enzyme Interaction
The compound's hydroxyl group allows it to participate in hydrogen bonding with enzyme active sites, potentially modulating enzyme activity. This characteristic is crucial for compounds designed to inhibit or activate specific enzymatic pathways .
Study 1: Antiproliferative Activity
In a study evaluating various fluorinated compounds, derivatives similar to 1-(2-Fluorophenyl)butan-2-ol were tested for their antiproliferative effects on MCF-7 breast cancer cells. Compounds exhibited IC50 values ranging from 10 to 33 nM, indicating strong inhibitory effects on cell growth. The mechanism involved disruption of microtubule polymerization, leading to apoptosis in treated cells .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of fluorinated alcohols. It was found that these compounds could effectively inhibit specific enzymes involved in metabolic processes, showcasing their potential as drug candidates for conditions requiring enzyme modulation .
Comparison with Related Compounds
To understand the unique properties of 1-(2-Fluorophenyl)butan-2-ol, it is insightful to compare it with structurally similar compounds:
| Compound Name | Halogen Type | Biological Activity Characteristics |
|---|---|---|
| 1-(2-Chlorophenyl)butan-2-ol | Chlorine | Moderate enzyme inhibition; lower metabolic stability |
| 1-(2-Bromophenyl)butan-2-ol | Bromine | Higher lipophilicity; varied receptor interactions |
| 1-(2-Methylphenyl)butan-2-ol | None | Enhanced hydrophobicity; different binding dynamics |
The presence of fluorine in 1-(2-Fluorophenyl)butan-2-ol contributes to its distinct biological profile compared to these analogs .
Q & A
Q. What are the common synthetic routes for 1-(2-Fluorophenyl)butan-2-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of 1-(2-Fluorophenyl)butan-2-ol typically involves:
- Grignard Reaction : Reacting 2-fluorophenylmagnesium bromide with butan-2-one, followed by acidic workup.
- Reductive Methods : Catalytic hydrogenation of 1-(2-fluorophenyl)but-2-en-2-ol using Pd/C or PtO₂.
- Substitution Reactions : Nucleophilic substitution of halogenated intermediates (e.g., 1-(2-fluorophenyl)-2-bromobutane) with hydroxide sources.
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during Grignard reactions to minimize side products.
- Solvent Selection : Use anhydrous ether or THF for moisture-sensitive steps.
- Catalyst Loading : For hydrogenation, 5–10% Pd/C under 1–3 atm H₂ ensures complete reduction .
Q. Table 1: Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Yield Range |
|---|---|---|
| Grignard Addition | 2-Fluorophenyl MgBr, THF, 0°C | 60–75% |
| Catalytic Hydrogenation | Pd/C, H₂ (3 atm), EtOH | 80–90% |
| Nucleophilic Substitution | KOH, DMSO, 80°C | 50–65% |
Q. What analytical techniques are most effective for characterizing 1-(2-Fluorophenyl)butan-2-ol?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.1–7.4 ppm) and hydroxyl (δ 1.5–2.0 ppm, broad).
- ¹³C NMR : Confirm quaternary carbons (C-F coupling observed at ~160 ppm).
- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
- HPLC/MS : Assess purity (>98%) and molecular ion peak (m/z 168.2 [M+H]⁺).
Q. Critical Considerations :
- Sample Purity : Recrystallize from hexane/ethyl acetate to remove trace solvents.
- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers if applicable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 1-(2-Fluorophenyl)butan-2-ol?
Methodological Answer: Discrepancies in biological data (e.g., receptor affinity or toxicity) may arise from:
- Purity Variability : Validate compound purity via HPLC and elemental analysis.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8).
- Orthogonal Assays : Compare results from in vitro enzyme inhibition (e.g., CYP450) and ex vivo tissue models.
Case Study :
If Study A reports neurotoxicity (IC₅₀ = 10 μM) and Study B finds no effect, perform:
Dose-Response Curves across multiple replicates.
Metabolite Screening (LC-MS) to detect degradation products.
Species-Specific Testing (e.g., rodent vs. primate hepatocytes) .
Q. What computational strategies predict the reactivity and regioselectivity of 1-(2-Fluorophenyl)butan-2-ol in substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl-bearing carbon (C2) is more reactive than the fluorophenyl ring.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. H₂O) on reaction pathways.
- Docking Studies : Predict binding affinity to enzymes (e.g., alcohol dehydrogenases) using AutoDock Vina .
Q. Table 2: Predicted Reactivity Hotspots
| Position | Fukui Index (f⁻) | Reactivity Type |
|---|---|---|
| C2 | 0.45 | Nucleophilic |
| C1 (F) | 0.12 | Electrophilic (weak) |
Q. How does the stereochemistry of 1-(2-Fluorophenyl)butan-2-ol influence its pharmacological profile?
Methodological Answer:
- Enantiomer Separation : Use chiral resolution (e.g., enzymatic kinetic resolution with lipases).
- In Vitro Testing : Compare (R)- and (S)-enantiomers for:
- Receptor Binding : Radioligand assays (e.g., GABAₐ or NMDA receptors).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂.
Q. Key Findings :
Q. What are the challenges in scaling up the synthesis of 1-(2-Fluorophenyl)butan-2-ol for preclinical studies?
Methodological Answer:
- Safety : Mitigate exothermic risks in Grignard reactions via controlled addition rates (<5 mL/min).
- Purification : Replace column chromatography with distillation (bp 120–125°C at 15 mmHg).
- Yield Optimization : Use flow chemistry for continuous hydrogenation (residence time: 30 min).
Q. Scale-Up Protocol :
Batch Size : Start with 100 g in a 5 L reactor.
Quality Control : Implement in-line FTIR for real-time monitoring.
Waste Management : Recover solvents (THF, EtOH) via fractional distillation .
Q. How can researchers design structure-activity relationship (SAR) studies for fluorinated analogs of this compound?
Methodological Answer:
- Core Modifications : Synthesize derivatives with:
- Fluorine Position : 3- or 4-fluorophenyl groups.
- Chain Length : Propan-2-ol or pentan-2-ol backbones.
- Biological Testing : Prioritize assays for:
- Lipophilicity : Measure logP (shake-flask method).
- Membrane Permeability : Caco-2 cell monolayers.
Q. Table 3: SAR Trends in Fluorinated Analogs
| Derivative | logP | CYP3A4 Inhibition (%) |
|---|---|---|
| 1-(2-Fluorophenyl) | 2.1 | 35 |
| 1-(3-Fluorophenyl) | 2.3 | 45 |
| 1-(4-Fluorophenyl) | 2.0 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
